2-(1'-(tert-Butoxycarbonyl)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid
Overview
Description
The compound is a derivative of 1-Boc-4-piperidineacetic acid . The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis, particularly for amines .
Chemical Reactions Analysis
The Boc group is stable under basic conditions and inert against various nucleophiles. It can be removed under acidic conditions, commonly with trifluoroacetic acid . The presence of the fluorine atom might also influence the compound’s reactivity.Scientific Research Applications
Synthesis of Novel Spirocompounds : A method for preparing new spirocompounds, including derivatives related to the specified chemical, was described by Younesi, Sorotskaya, and Krapivin (2009). These compounds were synthesized through reactions involving N-benzoylglycine and ortho-formylbenzoic acids, followed by purification using column chromatography. The structural confirmation was done using various analytical techniques like IR, MS, and NMR (Younesi, Sorotskaya, & Krapivin, 2009).
Asymmetric Synthesis of Piperidine Derivatives : Xue et al. (2002) described asymmetric syntheses of various piperidinecarboxylic acid derivatives. This research is relevant as it involves the synthesis of compounds with structural similarities to the compound . The synthesis started from L-aspartic acid beta-tert-butyl ester, leading to enantiomerically pure products (Xue, He, Roderick, Corbett, & Decicco, 2002).
Preparation of Spiro[indole-3,4′-piperidin]-2-ones : Research by Freund and Mederski (2000) demonstrated a method for obtaining the spiro[indole-3,4′-piperidin]-2-one system, starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and 2-bromoaniline. This process included anilide formation, N(1)-protection, and intramolecular cyclization (Freund & Mederski, 2000).
Synthesis of Spirocyclic σ(1) Receptor Ligands : A study by Maestrup et al. (2011) involved the synthesis of spirocyclic piperidines, which are structurally related to the queried compound. These compounds were synthesized for the purpose of developing fluorinated radiotracers for imaging σ(1) receptors in the central nervous system (Maestrup, Wiese, Schepmann, Brust, & Wünsch, 2011).
Preparation of 1′-H-spiro-(indoline-3,4′-piperidine) Derivatives : Xie et al. (2004) developed a simple synthetic route for preparing 1′-H-spiro-(indoline-3,4′-piperidine) and its derivatives, which can be utilized as templates for synthesizing compounds targeting GPCR (G-protein-coupled receptor) (Xie, Huang, Fang, & Zhu, 2004).
Antihypertensive Activity of Spiro[benzoxazine-piperidin]-2(1H)-ones : Research by Clark et al. (1983) explored the synthesis and evaluation of spiro[benzoxazine-piperidin]-2(1H)-ones for antihypertensive activity. This study is relevant due to the structural similarities and potential biological activity (Clark, Caroon, Kluge, Repke, Roszkowski, Strosberg, Baker, Bitter, & Okada, 1983).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[5-fluoro-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FNO4/c1-19(2,3)26-18(25)22-8-6-20(7-9-22)12-13(10-17(23)24)15-5-4-14(21)11-16(15)20/h4-5,11,13H,6-10,12H2,1-3H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWICMJBHPMLOFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C2C=C(C=C3)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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